5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
Overview
Description
5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C14H11F2N3O2 and its molecular weight is 291.258. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antimicrobial Properties
5-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one and its derivatives have demonstrated significant antifungal and antimicrobial properties. Research conducted by Tasaka et al. (1997) highlighted that stereoisomers of this compound, particularly TAK-187, showed potent antifungal activity against Candida albicans, exerting a strong inhibitory effect on sterol synthesis in the organism (Tasaka et al., 1997). Another study by Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and assessed their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Physicochemical Properties and Solubility
Volkova et al. (2020) synthesized a novel potential antifungal compound from the 1,2,4-triazole class and characterized its physicochemical properties. They determined solubility in various solvents and evaluated the thermodynamic parameters of solubility and transfer processes, highlighting the compound's preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Molecular Interactions and Stability
Ahmed et al. (2020) studied the synthesis, spectroscopic, and X-ray characterization of triazole derivatives. They explored the molecular interactions, particularly π-hole tetrel bonding interactions, and how the nucleophilic/electrophilic nature of certain groups is influenced by ring substituents, affecting the interaction energy of the tetrel bond (Ahmed et al., 2020).
Anticancer Activity and Molecular Docking Studies
Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their anticancer properties through density functional theory and molecular docking. The research provided insights into the most stable states of the structures and their interaction with the EGFR binding pocket, offering a foundation for future anticancer drug development (Karayel, 2021).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds are known to interact with various targets in cancer cells, but the specific target for this compound needs further investigation.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been shown to have cytotoxic activities against various human cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one at different dosages in animal models have not been reported . Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-8-1-2-12(16)10(3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,5-7,11,14,21H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDSLURICQRQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326762 | |
Record name | 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820346 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860611-41-2 | |
Record name | 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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